8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Description
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 31251-41-9) is a bicyclic ketone with the molecular formula C₁₄H₁₀ClNO and a molecular weight of 243.69 g/mol. It is a white-yellow crystalline powder with a melting point of 105°C and serves as a critical intermediate in synthesizing the antihistamine loratadine . Its structure combines a benzocycloheptene ring fused with a pyridine moiety and a ketone group at position 11, with a chlorine substituent at position 6. Key applications include:
Properties
IUPAC Name |
13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNOYVVLMIZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185183 | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-41-9 | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31251-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8MA5G8500 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine
The synthesis begins with the reaction of 2-cyano-3-methylpyridine with 1,1-dimethylaminoethanol in the presence of anhydrous zinc chloride (ZnCl₂) at 140°C for 15–18 hours. This step yields 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine (Compound I) with a purity of 95.3% after toluene extraction. The ZnCl₂ catalyzes the nucleophilic addition of the alcohol to the nitrile group, forming the oxazol ring.
Alkylation with 3-Chlorobenzyl Chloride
Compound I undergoes alkylation using 3-chlorobenzyl chloride in tetrahydrofuran (THF) at −5°C to +5°C with lithium diisopropylamide (LDA) as the base. This step introduces the 3-chlorophenyl ethyl side chain, producing 3-[2-(3-chlorophenyl)ethyl]-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine (Compound II). LDA ensures deprotonation at the methylpyridine position, facilitating nucleophilic attack on the benzyl chloride.
Hydrolysis and Cyclization
Compound II is hydrolyzed using hydrochloric acid to remove the oxazol protecting group, yielding 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile. Subsequent treatment with aluminum chloride (AlCl₃) in dichloroethane at −5°C to 0°C induces Friedel-Crafts cyclization, forming the tricyclic ketone structure. The final product is isolated via crystallization from diisopropyl ether, achieving a 62% yield and >99% purity by NMR.
Table 1: Key Reaction Parameters for Friedel-Crafts Cyclization
| Parameter | Value |
|---|---|
| Temperature | −5°C to 0°C |
| Catalyst | AlCl₃ |
| Solvent | Dichloroethane |
| Reaction Time | 12–24 hours |
| Yield | 62% |
| Purity (NMR) | >99% |
Industrial-Scale Considerations
Solvent and Catalyst Optimization
The patent method uses THF for its low temperature compatibility and AlCl₃ for cyclization efficiency. However, alternatives like toluene or dichloromethane may reduce costs, albeit at the expense of reaction rates. Catalyst recovery systems are critical for economic viability, as AlCl₃ is moisture-sensitive and generates acidic waste.
Purification Techniques
Crystallization from diisopropyl ether achieves high purity (>99%), but preparative HPLC (as described by Sielc Technologies ) offers scalability for pharmaceutical-grade material. Using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases enables isolation of trace impurities, ensuring compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Thiosildenafil undergoes various chemical reactions, including:
Oxidation: Thiosildenafil can be oxidized to form sulfoxides and sulfones.
Reduction: The thiocarbonyl group can be reduced to a thiol group.
Substitution: Thiosildenafil can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosildenafil derivatives.
Scientific Research Applications
Impurity Reference Material
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is recognized as an impurity related to loratadine and desloratadine. It is used in quality control and method validation during the synthesis of these antihistamines. Its presence is monitored to ensure the purity of pharmaceutical products and compliance with regulatory standards .
Analytical Chemistry
This compound plays a crucial role in analytical methods such as:
- High-Performance Liquid Chromatography (HPLC) : Used for the separation and quantification of loratadine and its impurities.
- Capillary Electrophoresis : Employed for determining loratadine and related compounds in pharmaceutical formulations.
These methods help in assessing the stability and degradation pathways of antihistamines .
Pharmacological Studies
As a structural analog of loratadine, this compound can be utilized in pharmacological studies to investigate:
- Mechanisms of Action : Understanding how structural modifications affect receptor binding and antihistaminic activity.
- Metabolism Studies : Investigating how this compound behaves metabolically compared to its parent drug .
Case Studies
Mechanism of Action
Thiosildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, thiosildenafil increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis. This mechanism is similar to that of sildenafil .
Comparison with Similar Compounds
2,8-Dichloro Derivative
Compound : 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- Molecular Formula: C₁₄H₉Cl₂NO
- Molecular Weight : 278.13 g/mol
- Key Differences: Additional chlorine at position 2 increases molecular weight by ~34 g/mol. Altered reactivity: The dichloro substitution may enhance electrophilic aromatic substitution but reduce solubility compared to the mono-chloro parent compound .
Piperidine-Substituted Derivatives
Example : 8-Chloro-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- Structure : Replaces the ketone group with a piperidylidene moiety.
- Properties: Improved solubility in polar solvents due to the basic piperidine nitrogen. Pharmacology: Retains antihistamine activity without sedative effects, making it a candidate for non-drowsy formulations .
Nitro- and Sulfonyl-Functionalized Analogs
Examples :
- 4b: 8-Chloro-11-(1-((3-nitrophenyl)sulfonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Melting Point: 221.7–222.8°C (vs. 105°C for parent compound).
- 5c : 4-((4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)sulfonyl)aniline
Fluorophenyl-Modified Derivative
Compound : 8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
- Modification : Introduction of a fluorophenyl group and hydroxyl group.
Loratadine Impurities
- Desloratadine (Impurity-A) : Lacks the ethyl carboxylate group.
- Deschloro Impurity : Chlorine replaced by hydrogen.
Physicochemical and Pharmacological Comparison Table
Biological Activity
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, commonly referred to as Loratadine Impurity B or Loratadine Related Compound C, is a chemical compound with notable biological activities. It is primarily recognized as an impurity associated with the antihistamine drug loratadine. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀ClNO
- Molecular Weight : 243.69 g/mol
- CAS Number : 31251-41-9
- IUPAC Name : 8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-one
- Physical State : Solid
- Melting Point : 90-92 °C
The compound features a complex bicyclic structure that contributes to its biological activities. Its structural formula is depicted as follows:
Antihistaminic Properties
As a related compound to loratadine, this compound exhibits antihistaminic properties. Loratadine itself is a selective antagonist of peripheral H₁ receptors, which are involved in allergic responses. The presence of this impurity may influence the overall efficacy and safety profile of loratadine formulations.
Pharmacological Studies
Research has indicated that compounds structurally similar to loratadine can modulate histamine-induced reactions. In vitro studies suggest that 8-chloro derivatives may possess varying degrees of H₁ receptor antagonism and could potentially offer insights into developing new antihistamines with improved profiles.
Study on Antihistaminic Activity
A study investigating the biological activity of various loratadine-related compounds found that certain structural modifications could enhance antihistaminic potency. The study highlighted the importance of the chloro group at the 8-position in modulating receptor affinity and selectivity .
Toxicological Assessment
Another research effort focused on the safety profile of loratadine impurities, including this compound. Toxicological assessments revealed that while the compound exhibited low acute toxicity in animal models, further long-term studies are necessary to fully understand its safety implications when present in pharmaceutical formulations .
Comparative Analysis of Biological Activities
| Compound Name | Antihistaminic Activity | Toxicity Level | Research Findings |
|---|---|---|---|
| This compound | Moderate | Low | Potential for improved antihistamines |
| Loratadine | High | Low | Established antihistamine efficacy |
| Other Related Compounds | Variable | Variable | Structural modifications affect activity |
Q & A
Basic: What are the standard synthetic routes for 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, and how do reaction conditions influence product purity?
Answer:
The compound is synthesized via two primary routes:
- Route 1 (Grignard Addition): Reacting the ketone precursor with a Grignard reagent (e.g., 355) to form a tertiary carbinol, followed by acidic dehydration to yield the desired product .
- Route 2 (Reductive Coupling): Low-valent titanium-catalyzed reductive coupling between this compound and ethyl 4-oxopiperidine-1-carboxylate, producing intermediates like 8-chloroazatadine .
Key Factors Affecting Purity:
- Reaction temperature (dehydration at elevated temperatures may increase byproducts).
- Catalyst activity (e.g., titanium catalyst purity impacts coupling efficiency).
- Acidic media strength during dehydration (excessive acidity may degrade the product).
Basic: How is HPLC used to assess the purity of this compound?
Answer:
The Brazilian Pharmacopoeia (6th edition) prescribes the following HPLC conditions:
| Parameter | Specification |
|---|---|
| Column | C8, 150 mm × 4.6 mm, 5 µm silica |
| Detector | UV at 254 nm |
| Mobile Phase Flow | 1.0 mL/min |
| Temperature | 25–35°C |
This method resolves critical impurities like 4,8-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, ensuring ≥98.5% purity .
Advanced: What strategies mitigate impurities like 8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one during synthesis?
Answer:
Impurities arise from incomplete reduction or oxidation side reactions. Mitigation includes:
- Chromatographic Monitoring: Use HPLC (as above) to track impurity levels during synthesis .
- Reductive Optimization: Employ stoichiometric control of Grignard reagents to minimize unreacted ketone precursors .
- Crystallization: Recrystallization from ethanol/water mixtures removes polar byproducts .
Example Data:
| Impurity | CAS No. | Retention Time (min) |
|---|---|---|
| Target Compound | 31251-41-9 | 10.2 |
| 4,8-Dichloro Derivative | Not Provided | 12.8 |
Advanced: How does ultrasound irradiation improve the McMurry reaction in synthesizing derivatives of this compound?
Answer:
Ultrasound enhances the McMurry reaction (TiCl₃-mediated reductive coupling) by:
- Accelerating Electron Transfer: Cavitation bubbles increase Ti³⁺ activation, reducing reaction time from 24 h to 8–12 h .
- Improving Yield: Higher yields (65–75%) compared to conventional methods (50–60%) due to efficient mixing and reduced side reactions .
Optimized Parameters:
- Frequency: 40 kHz
- Temperature: 60°C
- Solvent: Tetrahydrofuran (THF)
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 170–180 ppm (ketone carbonyl) confirm the tricyclic core .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 243.69 (C₁₄H₁₀ClNO) .
- Melting Point: 99–100°C (deviations indicate impurities) .
Advanced: How do polymorphic forms of downstream derivatives (e.g., loratadine) depend on the crystallinity of this precursor?
Answer:
The precursor’s crystallinity affects the stereochemical outcome of derivatives. For example:
- Form I Loratadine: Requires high-purity, crystalline precursor to avoid amorphous byproducts during piperidine coupling .
- Form II Contamination: Trace solvent residues (e.g., ethyl acetate) in the precursor induce undesired polymorphs .
Mitigation:
Advanced: How is this compound used in enzyme inhibition studies?
Answer:
Derivatives like SCH 44342 (a piperidine-acetylated analog) inhibit protein farnesyltransferases:
- IC₅₀: ~250 nM for rat brain enzymes .
- Mechanism: Competitive inhibition at the protein substrate binding site .
SAR Insight:
- Chlorine at position 8 enhances hydrophobic binding.
- Piperidine substitution modulates selectivity over geranylgeranyltransferase .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Degrades above 80°C, forming 8-chloro-11-hydroxy derivatives .
- Photostability: UV light induces ring-opening reactions; store in amber glass at 2–8°C .
Degradation Products:
| Condition | Major Degradant | CAS No. |
|---|---|---|
| Heat (80°C, 24 h) | 8-Chloro-11-hydroxy analog | 133284-74-9 |
| UV Exposure (48 h) | Benzoquinone derivative | Not Provided |
Advanced: How can aryl halide informer libraries streamline method development for functionalizing this compound?
Answer:
Libraries like Merck’s Aryl Halide Chemistry Informer Library include analogs (e.g., compound X6) to:
- Screen Reaction Scope: Test cross-coupling (e.g., Suzuki) efficiency with bromo/chloro substituents .
- Optimize Catalysts: Compare Pd/Cu systems for C–N bond formation .
Case Study:
Bromination at position 3 (compound X6) improves coupling yields by 20% in Pd-mediated reactions .
Advanced: How do contradictory HPLC data for impurity thresholds arise across pharmacopoeias?
Answer:
Discrepancies stem from:
- Detection Limits: The Brazilian Pharmacopoeia sets a 0.1% threshold for 4,8-dichloro impurities, while the USP may allow ≤0.3% .
- Column Variability: C8 vs. C18 columns alter retention times, affecting impurity resolution .
Resolution: Cross-validate methods using LC-MS to harmonize impurity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
